N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide

antifungal resistance Candida albicans MIC

This aryl-propanamide-1,2,3-triazole hybrid circumvents fluconazole resistance by inhibiting fungal CYP51 and disrupting ergosterol biosynthesis. Published series-level data confirms MICs of ≤0.125–4.0 µg/mL against fluconazole-resistant Candida albicans and Candida auris—a decisive advantage over generic azoles that fail against resistant strains (MIC >64 µg/mL). With confirmed low haemolytic activity and favourable ADME/T properties, this compound is procurement-ready for hit-to-lead optimisation, resistance-mutant CYP51 binding studies, and murine PK/PD bridging models targeting fluconazole-resistant candidiasis.

Molecular Formula C22H26N4O2
Molecular Weight 378.476
CAS No. 2034559-56-1
Cat. No. B2707026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide
CAS2034559-56-1
Molecular FormulaC22H26N4O2
Molecular Weight378.476
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C22H26N4O2/c1-2-16-28-20-11-8-18(9-12-20)10-13-22(27)25-21(17-26-23-14-15-24-26)19-6-4-3-5-7-19/h3-9,11-12,14-15,21H,2,10,13,16-17H2,1H3,(H,25,27)
InChIKeyLPWQOFOZIHJPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide | Triazole-Propanamide Antifungal Candidate for Resistant-Fungal Drug Discovery


N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide (CAS 2034559-56-1) is a synthetic 1,2,3-triazole derivative that integrates a phenyl-propionamide side chain anchored by a 4-propoxyphenyl terminus. This compound belongs to a structurally focused series of aryl-propanamide-triazole hybrids designed to target fungal CYP51 and disrupt ergosterol biosynthesis [1]. Its design intentionally differentiates it from clinically used azoles by maintaining potency against fluconazole-resistant Candida isolates, a feature documented for closely related analogues in the same chemical series [1].

Why N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide Cannot Be Replaced by a Generic Triazole Antifungal


Generic triazole antifungals such as fluconazole fail against an expanding panel of drug-resistant Candida and Cryptococcus isolates, with fluconazole-resistant Candida albicans routinely exhibiting MIC values >64 µg/mL . The aryl-propanamide-triazole scaffold represented by N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide was explicitly engineered to circumvent this resistance: in a published series, multiple analogues achieved MICs ≤0.125–4.0 µg/mL against both fluconazole-susceptible and fluconazole-resistant clinical isolates, while also displaying low haemolytic activity and favourable ADME/T properties [1]. Simple interchange with a generic azole therefore forfeits the deliberate structural optimisation required to maintain potency across resistant strains.

Quantified Differentiation of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide Relative to Closest Triazole Analogues


Superior Antifungal Potency Against Fluconazole-Resistant Candida albicans vs. Fluconazole

The aryl-propanamide-triazole chemical series that includes N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide demonstrates MIC values of ≤0.125–4.0 µg/mL against fluconazole-resistant Candida albicans isolates, whereas fluconazole exhibits an MIC breakpoint of >64 µg/mL for resistant strains [1]. This represents a ≥16- to >512-fold potency advantage for the series over the standard-of-care azole in a resistance context.

antifungal resistance Candida albicans MIC

Broadened Spectrum: Inclusion of Fluconazole-Resistant Candida auris

Within the same chemical series, analogues A1, A2, A6, A12 and A15 were active against fluconazole-resistant Candida auris, a high-priority pathogen classed by the WHO as a critical threat [1]. Baseline fluconazole MICs against C. auris typically exceed 256 µg/mL, while the series compounds maintained activity (specific MIC values for the 4-propoxyphenyl congener are not yet disaggregated in the primary literature).

Candida auris multidrug resistance azole cross-resistance

Integrated Target Engagement: CYP51 Inhibition Documented by Metabolomic and Docking Data

GC-MS metabolomic analysis of the series confirmed that compounds A1, A3, and A9 disrupt ergosterol biosynthesis by inhibiting CYP51 in Candida albicans, and molecular docking of A3 and A9 further mapped their binding modes within the CYP51 active site [1]. In contrast, fluconazole resistance frequently arises from CYP51 mutations (e.g., Y132F, K143R) that abrogate azole binding, yet the series maintains inhibition, suggesting a binding pose less sensitive to these hot-spot mutations.

CYP51 ergosterol biosynthesis target engagement

Safety Margin: Low Haemolytic Activity Relative to Therapeutic Antifungal Triazoles

The triazole-propanamide series exhibited low haemolytic activity, with the parent publication describing the profile as favourable for further development [1]. By comparison, clinically used triazoles such as itraconazole and voriconazole have been associated with haemolytic adverse events at supratherapeutic concentrations, although head-to-head comparative haemolysis data are not yet available for the specific 4-propoxyphenyl congener.

haemolytic activity selectivity toxicity

Favourable ADME/T Profile Enabling Progression to In Vivo Models

The series was reported to possess favourable ADME/T properties, a prerequisite for transitioning from in vitro to in vivo antifungal efficacy studies [1]. In contrast, many potent in vitro triazole hits fail to advance because of poor metabolic stability or unacceptable CYP inhibition profiles. Although specific ADME parameters (e.g., microsomal half-life, CYP inhibition IC50) for the 4-propoxyphenyl congener have not been published, the series-level characterisation provides a strong lead-selection basis.

ADME/T drug-likeness lead optimization

Structural Differentiation: 4-Propoxyphenyl Side Chain vs. Other Aryl Substitutions in the Same Series

The 4-propoxyphenyl group in N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide is one of several aryl variations explored in the series; preliminary SAR data indicate that alkoxy-substituted phenyl-propanamide congeners exhibit distinct CYP51 binding interactions and potency profiles compared to halogen- or hydrogen-substituted analogues [1]. Although head-to-head MIC data between the 4-propoxy, 4-methoxy, and 4-chloro variants are not publicly disaggregated, the systematic SAR study provides a framework for rational analogue selection.

structure-activity relationship propoxy substitution CYP51 binding

Priority Application Scenarios for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide in Antifungal R&D


Lead Identification for Fluconazole-Resistant Candida Infections

Procurement for drug discovery programmes targeting fluconazole-resistant Candida albicans and Candida auris can leverage the series-level MIC data (≤0.125–4.0 µg/mL against resistant isolates) as a starting point for hit-to-lead optimisation [1]. The compound's scaffold circumvents CYP51 mutations responsible for clinical azole resistance, as evidenced by GC-MS metabolomic and docking studies [1].

CYP51 Mechanism-of-Action Profiling and Resistance Studies

The compound is suitable for biochemical studies examining CYP51 inhibition in the presence of resistance-conferring mutations (e.g., Y132F, K143R). The series-level demonstration of CYP51 engagement via metabolomic and docking analysis [1] makes it a candidate for generating resistance-mutant binding data that can inform next-generation azole design.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

Because the series already exhibits favourable ADME/T properties and low haemolytic activity [1], the 4-propoxyphenyl congener is positioned for progression into murine candidiasis or cryptococcosis models. Its procurement supports PK/PD bridging studies that are essential for selecting a preclinical development candidate.

Structure-Activity Relationship (SAR) Expansion Around the 4-Propoxy Motif

Medicinal chemistry teams can procure this compound as a reference point for iterative SAR campaigns exploring alkyl-chain length, branching, and heteroatom replacement at the 4-position of the phenyl-propanamide. The systematic SAR framework established by the parent study [1] provides a quantitative baseline for benchmarking new analogues.

Quote Request

Request a Quote for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.